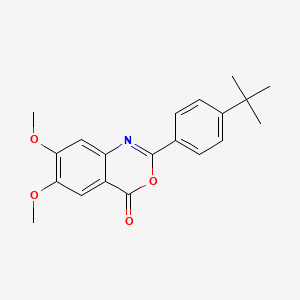
4-(2-methoxyphenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Triazole derivatives, including compounds similar to 4-(2-methoxyphenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol, are significant in pharmaceutical and chemical research due to their diverse pharmacological potentials and chemical modification possibilities. These compounds' significance lies in their heterocyclic structure, which allows for various biological interactions and chemical transformations (Fedotov et al., 2022).
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis can start with the formation of a pyrazole derivative, followed by nucleophilic substitution reactions to introduce the triazole moiety. Key steps may include the use of diethyl oxalate, hydrazine hydrate, and sodium hydride in toluene, leading to the formation of the desired triazole compound (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of triazole derivatives is typically confirmed using spectroscopic methods such as NMR and X-ray diffraction. These techniques provide detailed information on the compound's molecular geometry, bond lengths, and angles, affirming the successful synthesis and purity of the compound (Zhu et al., 2000).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, offering pathways to further modify the compound's structure for specific applications. The reactivity of these compounds is often studied through computational and experimental methods to understand their chemical behavior under different conditions (Holota et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of triazole derivatives. These properties are influenced by the compound's molecular structure and can be tailored through chemical modification (Arfan et al., 2018).
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anti-inflammatory activities. The presence of the triazole ring contributes significantly to these properties, making these compounds valuable in medicinal chemistry (Narayana et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound “4-(2-methoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is CSNK2A , a protein kinase . This enzyme plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation .
Mode of Action
The compound acts as a potent inhibitor of CSNK2A . It binds to the active site of the enzyme, thereby preventing its normal function . This interaction leads to a decrease in the enzyme’s activity, resulting in the modulation of the cellular processes it is involved in .
Biochemical Pathways
The inhibition of CSNK2A affects several biochemical pathways. Given that CSNK2A is involved in cell cycle progression, its inhibition can lead to cell cycle arrest . Additionally, since CSNK2A plays a role in transcriptional regulation, its inhibition can also lead to changes in gene expression .
Result of Action
The result of the compound’s action is the inhibition of CSNK2A activity, leading to effects such as cell cycle arrest and changes in gene expression . Furthermore, the compound has been shown to inhibit viral replication, consistent with its CSNK2A inhibitory activity .
properties
IUPAC Name |
4-(2-methoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-19-11-5-3-2-4-10(11)18-12(16-17-13(18)20)9-8-14-6-7-15-9/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWDSQYBXGHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)

